molecular formula C17H14ClN5 B14996898 [1,2,4]Triazolo[4,3-c]quinazolin-5-amine, N-[2-(4-chlorophenyl)ethyl]-

[1,2,4]Triazolo[4,3-c]quinazolin-5-amine, N-[2-(4-chlorophenyl)ethyl]-

Cat. No.: B14996898
M. Wt: 323.8 g/mol
InChI Key: WTJMORXFCNKDLQ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, and a chlorophenyl group attached to an ethyl chain. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Quinazoline Ring Formation: The quinazoline ring is often formed through a condensation reaction between anthranilic acid derivatives and formamide or formic acid under high-temperature conditions.

    Coupling of Chlorophenyl Ethyl Group: The final step involves the coupling of the chlorophenyl ethyl group to the triazoloquinazoline core, which can be achieved through nucleophilic substitution reactions using appropriate halogenated precursors and base catalysts.

Industrial Production Methods

Industrial production of N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization and chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of base catalysts like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced triazoloquinazoline derivatives.

    Substitution: Amino or thio-substituted triazoloquinazoline derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor function by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine: shares structural similarities with other triazoloquinazoline derivatives, such as:

Uniqueness

The uniqueness of N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable subject for further research and development.

Properties

Molecular Formula

C17H14ClN5

Molecular Weight

323.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

InChI

InChI=1S/C17H14ClN5/c18-13-7-5-12(6-8-13)9-10-19-17-21-15-4-2-1-3-14(15)16-22-20-11-23(16)17/h1-8,11H,9-10H2,(H,19,21)

InChI Key

WTJMORXFCNKDLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=CN3C(=N2)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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